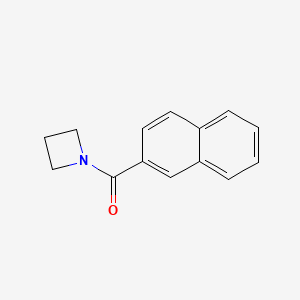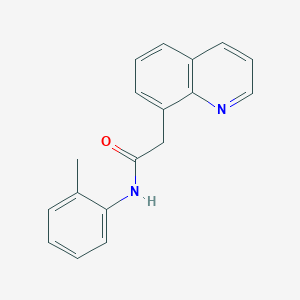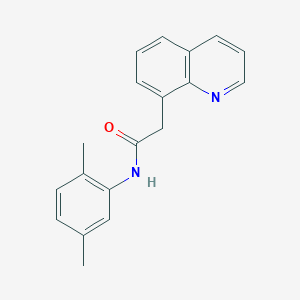
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide, also known as DMQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
科学研究应用
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. This compound has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, which may be attributed to its ability to modulate multiple signaling pathways.
实验室实验的优点和局限性
One of the advantages of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is its potent anticancer and neuroprotective activities, which make it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide. One of the areas of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the evaluation of the safety and efficacy of this compound in animal models and clinical trials is necessary to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits potent anticancer and neuroprotective activities, and its mechanism of action involves the modulation of multiple signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide involves the reaction of 2-quinolinyl acetic acid with 2,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-8-9-14(2)17(11-13)21-18(22)12-16-6-3-5-15-7-4-10-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBIUAJVWETOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)





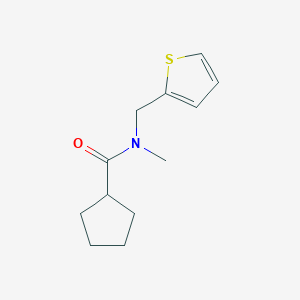


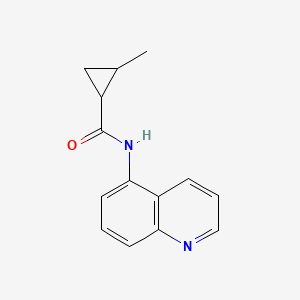
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
